2-chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF2N2OS/c12-4-10(17)16-11-15-9(5-18-11)7-3-6(13)1-2-8(7)14/h1-3,5H,4H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBCFODMWQQYJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CSC(=N2)NC(=O)CCl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
565172-39-6 | |
| Record name | 2-chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,5-difluorobenzaldehyde with thiourea in the presence of a base such as potassium hydroxide.
Acylation: The resulting thiazole derivative is then acylated with chloroacetyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary or secondary amines, thiols, and alkoxides. Typical conditions involve the use of a polar aprotic solvent like dimethylformamide (DMF) and a base such as sodium hydride.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: The major products are typically the corresponding amides or thioethers, depending on the nucleophile used.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. 2-chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide has been studied for its effectiveness against various bacterial strains. In vitro studies have shown it to inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic agent .
1.2 Anticancer Properties
The compound's structure allows for interactions with biological targets associated with cancer cell proliferation. Preliminary studies have demonstrated that it can induce apoptosis in certain cancer cell lines. For instance, its ability to inhibit specific kinases involved in cancer signaling pathways has been documented, indicating a potential role in cancer therapeutics .
1.3 Enzyme Inhibition
The thiazole moiety is known to interact with various enzymes. Research has highlighted the compound's potential as an inhibitor of certain enzymes implicated in metabolic disorders. For example, it has shown promise as a selective inhibitor of dipeptidyl peptidase IV (DPP-IV), which is relevant in the management of type 2 diabetes .
Agricultural Applications
2.1 Pesticidal Properties
The compound has been investigated for its pesticidal properties, particularly against fungal pathogens affecting crops. Its efficacy in controlling plant diseases caused by fungi has been noted in field trials, making it a candidate for developing new agricultural fungicides .
2.2 Plant Growth Regulation
Studies have suggested that this compound may act as a plant growth regulator. It appears to influence plant hormone pathways, promoting growth and enhancing resistance to environmental stressors .
Material Science Applications
3.1 Polymer Chemistry
In material science, the compound's unique chemical structure allows it to be used as a building block for synthesizing novel polymers with specific properties. Research has explored its incorporation into polymer matrices to enhance thermal stability and mechanical strength .
3.2 Coatings and Adhesives
The compound shows potential in formulating coatings and adhesives with improved performance characteristics. Its chemical stability and adhesion properties can lead to the development of advanced materials for industrial applications .
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in cell signaling and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Halogen-Substituted Derivatives
- N-[4-(3-Chloro-4-Fluorophenyl)-1,3-Thiazol-2-yl]Acetamide (Compound 14) Substituents: 3-Cl, 4-F on phenyl. Synthesis: Reacts 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone with thiourea in ethanol .
- 2-Chloro-N-[4-(4-Chlorophenyl)-1,3-Thiazol-2-yl]Acetamide (CAS 6125-31-1) Substituents: 4-Cl on phenyl. Properties: Molecular formula C₁₁H₈Cl₂N₂OS; slight solubility in chloroform and methanol . Comparison: Dichlorination vs. difluorination may reduce solubility due to higher lipophilicity but increase steric bulk.
- 2-Chloro-N-[5-(2,5-Dichlorobenzyl)-1,3-Thiazol-2-yl]Acetamide (4f) Substituents: 2,5-diCl-benzyl. Properties: Melting point 207°C; anti-cancer activity noted . Structural Note: Benzyl substitution introduces flexibility, differing from rigid phenyl-thiazole linkage in the target compound.
Fluorinated Derivatives
- 2-Chloro-N-(2,5-Difluorophenyl)Acetamide (CAS 196938-10-0) Substituents: 2,5-diF on phenyl (non-thiazole variant). Relevance: Highlights the role of fluorine in modulating electronic properties and metabolic stability .
Alkyl and Alkoxy Derivatives
N-[4-(2,5-Dimethylphenyl)-1,3-Thiazol-2-yl]Acetamide
- 2-Chloro-N-[4-(4-Methoxyphenyl)-1,3-Thiazol-2-yl]Acetamide Substituents: 4-OCH₃ on phenyl.
Heterocyclic Core Modifications
Physicochemical and Structural Properties
Crystallographic Insights
- 2-(2,6-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide Dihedral Angle: 79.7° between phenyl and thiazole rings, indicating non-planarity . Hydrogen Bonding: N–H···N interactions stabilize crystal packing .
2,2-Diphenyl-N-(1,3-Thiazol-2-yl)Acetamide
Data Table: Key Analogs and Properties
| Compound Name | Substituents | Molecular Formula | Melting Point (°C) | Notable Properties |
|---|---|---|---|---|
| Target Compound | 2,5-diF-phenyl | C₁₁H₇ClF₂N₂OS | - | High halogen electronegativity |
| N-[4-(3-Cl-4-F-phenyl)-Thiazol-2-yl]Acetamide | 3-Cl,4-F-phenyl | C₁₁H₇ClFN₂OS | - | Enhanced hydrophobicity |
| 2-Cl-N-[4-(4-Cl-phenyl)-Thiazol-2-yl]Acetamide | 4-Cl-phenyl | C₁₁H₈Cl₂N₂OS | - | Low solubility in polar solvents |
| 2-Cl-N-[5-(2,5-diCl-benzyl)-Thiazol-2-yl]Acetamide | 2,5-diCl-benzyl | C₁₂H₉Cl₃N₂OS | 207 | Anti-cancer activity |
| N-[4-(2,5-diCH₃-phenyl)-Thiazol-2-yl]Acetamide | 2,5-diCH₃-phenyl | C₁₃H₁₄N₂OS | - | High logP (3.67) |
Biological Activity
2-Chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide is a synthetic compound that belongs to the class of acetamides. Its molecular formula is C11H7ClF2N2OS, with a molar mass of 288.7 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
The compound features a thiazole ring substituted with a 2,5-difluorophenyl group and a chloroacetamide moiety. The structural formula can be represented as follows:
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study focused on a series of N-(substituted phenyl)-2-chloroacetamides showed that compounds with halogenated substituents on the phenyl ring were particularly effective against various bacterial strains. The study evaluated the compound against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), as well as the yeast Candida albicans .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Effective |
| Methicillin-resistant S. aureus | Effective |
| Escherichia coli | Less effective |
| Candida albicans | Moderately effective |
The study confirmed that the biological activity varied significantly depending on the substituents on the phenyl ring, indicating that structural modifications can enhance or diminish antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The quantitative structure-activity relationship (QSAR) analysis conducted on similar compounds revealed that lipophilicity plays a crucial role in their ability to penetrate cell membranes and exert biological effects. Compounds with higher lipophilicity were generally more effective against Gram-positive bacteria .
Anticancer Potential
In addition to its antimicrobial properties, this compound is being investigated for potential anticancer activity. Preliminary studies suggest that compounds in this class may inhibit specific enzymes involved in cancer progression. For instance, they have been shown to interact with cyclooxygenase enzymes (COX-1 and COX-2), which are implicated in inflammation and cancer .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Antimicrobial Study : A comprehensive investigation into various N-(substituted phenyl)-2-chloroacetamides demonstrated their effectiveness against MRSA and other pathogens. The results indicated that modifications to the thiazole ring could enhance activity against specific microorganisms .
- Docking Studies : Molecular docking studies have been employed to predict the binding interactions of these compounds with target enzymes involved in disease pathways. This approach aids in understanding the mechanism of action and guiding further modifications for improved efficacy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2-chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide?
- Methodology : The compound is synthesized via coupling reactions between chlorinated acetamide derivatives and substituted thiazole precursors. Key steps include:
- Activation of carboxylic acids using carbodiimides (e.g., EDCI) in dichloromethane with triethylamine as a base .
- Reaction temperatures maintained at 273 K to suppress side reactions.
- Purification via solvent extraction (e.g., dichloromethane/water) and recrystallization from methanol/acetone mixtures .
- Yield Optimization : Yields exceeding 80% are achievable with stoichiometric control and inert atmospheres .
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity (e.g., δ 4.11 ppm for CH₂ in acetamide) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 416.15 [M+1]⁺) .
- Elemental Analysis : Matches calculated vs. experimental C, H, N, and S content (e.g., C 47.85% calculated vs. 47.80% found) .
Q. What preliminary biological activities have been reported?
- Antibacterial Activity : The thiazole-acetamide scaffold inhibits bacterial growth by disrupting protein synthesis, with MIC values <10 µg/mL against Gram-positive strains .
- Mechanistic Insight : Chlorine and fluorine substituents enhance membrane permeability and target binding .
Advanced Research Questions
Q. How do crystallographic studies inform the compound’s conformational stability?
- X-ray Crystallography :
- The compound adopts a planar conformation with intramolecular hydrogen bonds between the acetamide NH and thiazole N, stabilizing the structure .
- Dihedral angles between the thiazole and fluorophenyl rings (61.8°) indicate steric flexibility .
Q. What strategies resolve contradictions in biological activity data across analogs?
- SAR Analysis :
- Electron-Withdrawing Groups : 2,5-Difluorophenyl enhances activity vs. 2-chlorophenyl due to increased electronegativity .
- Thiazole Modifications : Methylation at position 4 reduces potency by 40%, suggesting steric hindrance at the binding site .
Q. How does solvent polarity affect reaction outcomes during synthesis?
- Solvent Screening :
- Polar aprotic solvents (DMF, DMSO) improve solubility but risk side reactions (e.g., acetamide hydrolysis).
- Nonpolar solvents (dichloromethane) favor coupling efficiency but require prolonged reaction times .
- Optimized Protocol : Dichloromethane with 10% DMF accelerates kinetics while maintaining yield (85–91%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
